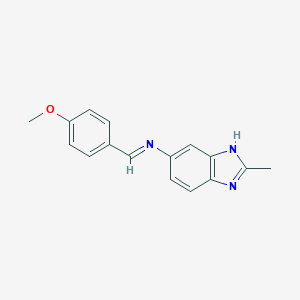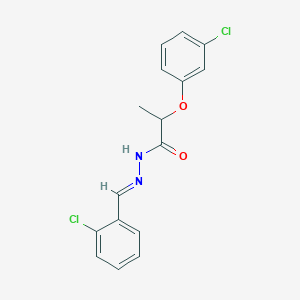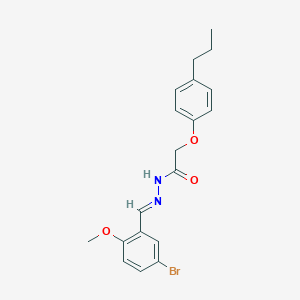![molecular formula C23H24N2O3 B386600 N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B386600.png)
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation reaction between 3-methoxy-4-propoxybenzaldehyde and 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
- N’-(3-methoxy-4-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- N’-(3-methoxy-4-butoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- N’-(3-methoxy-4-propoxybenzylidene)-2-(2-naphthyl)acetohydrazide
Uniqueness
N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and naphthyl rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C23H24N2O3 |
|---|---|
分子量 |
376.4g/mol |
IUPAC名 |
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H24N2O3/c1-3-13-28-21-12-11-17(14-22(21)27-2)16-24-25-23(26)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14,16H,3,13,15H2,1-2H3,(H,25,26)/b24-16+ |
InChIキー |
OWDVYBHWSDAAIZ-LFVJCYFKSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386522.png)



![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B386532.png)
![1-[4-(DECYLOXY)PHENYL]-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]UREA](/img/structure/B386535.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)


